Product packaging for globo-H(Cat. No.:)

globo-H

Cat. No.: B8341901
M. Wt: 529.5 g/mol
InChI Key: MGSDFCKWGHNUSM-QVPNGJTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Globo-H is a tumor-associated carbohydrate antigen (TACA) first isolated in 1983 from the human breast cancer cell line MCF-7 . It is a hexasaccharide with the structure Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc . This antigen is highly expressed on the surface of various cancer cells, including breast, prostate, lung, pancreatic, and colon cancers, while its expression on healthy cells is limited, making it an ideal target for cancer immunotherapy development . Its primary research value lies in the development of innovative cancer treatments. This compound serves as a key target for active immunotherapies (vaccines) and passive immunotherapies (monoclonal antibodies) . As a vaccine candidate, it is typically conjugated to carrier proteins like CRM197 or keyhole limpet hemocyanin (KLH) to stimulate the immune system to produce antibodies against cancer cells . Clinical studies have investigated vaccines such as Adagloxad simolenin (a Globo H-KLH conjugate) for early-stage triple-negative breast cancer . In passive immunotherapy, monoclonal antibodies like OBI-888, which specifically target Globo H, are being evaluated in clinical trials for advanced solid tumors. These antibodies are designed to act through mechanisms such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) to eliminate cancer cells . This product is intended for research applications only, including but not limited to: the development and in vitro testing of anticancer vaccines, the evaluation of antibody-based therapeutics and their mechanisms of action, and the study of glycosylation patterns in cancer biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO15 B8341901 globo-H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-9(21-6(2)24)18(31)33-8(4-23)12(16)27/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1

InChI Key

MGSDFCKWGHNUSM-QVPNGJTFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

Expression Landscape and Biological Distribution of Globo H

Aberrant Expression in Malignant Neoplasms

Globo H is recognized as a tumor-associated carbohydrate antigen (TACA) due to its elevated expression in a wide range of cancers, particularly those of epithelial origin. wikipedia.orgascopubs.orgnih.govaacrjournals.org

Prevalence Across Diverse Epithelial Cancer Types (e.g., Breast, Lung, Ovarian, Prostate, Pancreatic, Gastric, Endometrial, Colon Carcinomas)

Globo H overexpression has been reported in numerous epithelial cancers. tandfonline.comresearchgate.netascopubs.orgpnas.orggoogle.com Studies utilizing immunohistochemistry and flow cytometry have detected Globo H expression in a significant percentage of tumor specimens across various cancer types. ascopubs.orgpnas.orgnih.govaacrjournals.orggoogle.com

Interactive Table 1: Prevalence of Globo H Expression in Selected Cancer Types

Cancer TypePrevalenceDetection MethodSource(s)
Breast Cancer>60%Immunohistochemistry, Flow Cytometry pnas.orgnih.govaacrjournals.orggoogle.com
Lung CancerOverexpressedImmunohistochemistry tandfonline.comresearchgate.netascopubs.orgpnas.org
Ovarian CancerOverexpressedImmunohistochemistry tandfonline.comresearchgate.netascopubs.orgpnas.org
Prostate CancerOverexpressedImmunohistochemistry, Flow Cytometry tandfonline.comresearchgate.netascopubs.orgpnas.orgpnas.org
Pancreatic CancerOverexpressedImmunohistochemistry tandfonline.comresearchgate.netascopubs.orgpnas.org
Gastric CancerOverexpressedImmunohistochemistry tandfonline.comresearchgate.netascopubs.orgpnas.orge-century.usaacrjournals.org
Endometrial CancerOverexpressedImmunohistochemistry ascopubs.orgacs.org
Colon CancerOverexpressedImmunohistochemistry, Flow Cytometry researchgate.netascopubs.orggoogle.com
Intrahepatic Cholangiocarcinoma (ICC)41% (H-score ≥ 1)Immunohistochemistry, Mass Spectrometry nih.gov
Gallbladder Cancer86% (H-score ≥ 80)Immunohistochemistry e-century.us

For instance, Globo H expression was observed in over 60% of ductal, lobular, and tubular breast carcinomas. pnas.orggoogle.com In intrahepatic cholangiocarcinoma (ICC), Globo H expression (H-score ≥ 1) was detected in 41% of tumor specimens. nih.gov A high frequency of Globo H expression (86%) has also been reported in gallbladder cancer specimens. e-century.us

Restricted Expression Patterns in Healthy Tissues and Immunological Inaccessibility

A key characteristic of Globo H that makes it an attractive target is its limited expression in normal adult tissues. researchgate.netascopubs.orgCurrent time information in Kabupaten Blora, ID.pnas.orghilarispublisher.comnih.govascopubs.orgnih.govresearchgate.net Globo H is generally not expressed in normal tissue cells. wikipedia.org Weak expression has been noted in the apical epithelial cells at lumen borders of certain glandular tissues, such as in the lung, breast, and prostate. pnas.orggoogle.compnas.org This specific localization at lumen borders is considered to be a site that is relatively inaccessible to the immune system. tandfonline.comresearchgate.netascopubs.orgpnas.orggoogle.compnas.orgacs.orge-century.uspnas.orglabome.comresearchgate.net This restricted and often inaccessible expression in healthy tissues contributes to the potential for targeted therapies to be highly specific for tumor cells overexpressing Globo H. tandfonline.comascopubs.orgacs.org

Characterization of Shed Globo H Ceramide in the Tumor Microenvironment

Tumors are known to shed glycosphingolipids (GSLs), including Globo H, into the surrounding microenvironment in greater quantities compared to healthy tissues. tandfonline.comresearchgate.netascopubs.orghilarispublisher.com Shed Globo H, particularly in its ceramide form (GHCer), appears to influence the tumor microenvironment and contribute to tumor progression. tandfonline.comresearchgate.netascopubs.orghilarispublisher.com GHCer can be taken up by tumor-infiltrating lymphocytes and endothelial cells. researchgate.nethilarispublisher.com This shedding and uptake may play roles in processes such as protection from apoptosis, suppression of immune cell activity, and promotion of angiogenesis. tandfonline.comresearchgate.netascopubs.orghilarispublisher.com In vitro studies have shown that exogenously administered Globo-H ceramide can increase Globo H expression on tumor cell surfaces, leading to greater colony formation. tandfonline.com this compound ceramide has also been shown to promote tumor angiogenesis and enhance tumorigenicity. researchgate.net

Compound Names and PubChem CIDs

Biosynthetic Pathways and Regulatory Mechanisms Governing Globo H Expression

Enzymatic Synthesis of Globo-Series GSLs

The synthesis of Globo H is dependent on the sequential action of specific glycosyltransferases, which build upon a common precursor to generate a family of related GSLs.

The biosynthesis of Globo H and related globo-series antigens originates from the precursor globoside-4 (Gb4). The pivotal, rate-limiting step in this pathway is catalyzed by the enzyme β1,3-galactosyltransferase V (β3GalT5). wikipedia.orgpnas.orgresearchgate.net This enzyme transfers a galactose residue to Gb4, leading to the formation of Globoside 5 (Gb5), also known as stage-specific embryonic antigen-3 (SSEA3). pnas.orgresearchgate.netnih.gov The expression of β3GalT5 is therefore a critical determinant for the subsequent synthesis of not only SSEA3 but also its derivatives, Globo H and SSEA4. pnas.org Consequently, the level of β3GalT5 activity directly influences the abundance of these cancer-related GSLs on the cell surface. pnas.orgnih.gov Studies have shown that the expression of β3GalT5 is significantly correlated with tumor progression and poor survival rates in patients with breast cancer. semanticscholar.org

Following the synthesis of SSEA3, the final step in the formation of Globo H is the addition of a fucose molecule. This reaction involves the creation of an α1,2-fucosyl linkage to the terminal galactose of SSEA3. wikipedia.orgnih.gov This fucosylation is catalyzed by α1,2-fucosyltransferases, encoded by the FUT1 and FUT2 genes. pnas.orgnih.govresearchgate.net Both enzymes have been shown to be involved in the biosynthesis of Globo H. researchgate.netpnas.org Research using siRNA to silence these genes has demonstrated their direct role. For instance, silencing FUT2 in T-47D breast cancer cells reduced the expression of Globo H, while knocking down FUT1 in MB157 cells also led to diminished Globo H levels. researchgate.net This indicates that both FUT1 and FUT2 contribute to Globo H synthesis, although their relative importance may vary between different cancer cell types. researchgate.netresearchgate.net

SSEA3 stands at a crucial branchpoint in the globo-series GSL synthetic pathway. wikipedia.orgnih.gov Once formed from Gb4 by the action of β3GalT5, SSEA3 can be modified in one of two ways. wikipedia.orgpnas.org As described above, fucosylation by FUT1 or FUT2 converts SSEA3 into Globo H. pnas.orgnih.gov Alternatively, SSEA3 can serve as a substrate for a β-galactoside α2,3-sialyltransferase (specifically ST3Gal-II), which adds a sialic acid group to create SSEA4. wikipedia.orgpnas.orgnih.gov This interplay means that the relative expression and activity of the fucosyltransferases (FUT1/FUT2) and the sialyltransferase (ST3Gal-II) dictate the ratio of Globo H to SSEA4 on the cell surface. wikipedia.orgpnas.org All three GSLs—SSEA3, SSEA4, and Globo H—are highly and specifically expressed on the surfaces of numerous cancer types and are considered important cancer-associated antigens. pnas.orgresearchgate.net

EnzymeGeneSubstrateProductFunction in Pathway
β1,3-Galactosyltransferase V β3GalT5Globoside-4 (Gb4)SSEA3 (Gb5)Catalyzes the initial, rate-limiting step for the synthesis of SSEA3, the precursor to Globo H and SSEA4. pnas.orgresearchgate.net
α1,2-Fucosyltransferase 1 FUT1SSEA3Globo HAdds a terminal fucose residue to SSEA3 to form Globo H. pnas.orgresearchgate.net
α1,2-Fucosyltransferase 2 FUT2SSEA3Globo HAdds a terminal fucose residue to SSEA3 to form Globo H. pnas.orgresearchgate.net
β-galactoside α2,3-sialyltransferase II ST3Gal-IISSEA3SSEA4Adds a terminal sialic acid residue to SSEA3, diverting the pathway to SSEA4 synthesis. pnas.orgnih.gov

Consequences of Biosynthetic Pathway Modulation on Cellular Phenotypes (e.g., Apoptosis, Survival)

Modulating the Globo H biosynthetic pathway has significant consequences for cancer cell survival and apoptosis. The key enzyme, β3GalT5, has been shown to be critical for cancer cell survival. wikipedia.org Knockdown of β3GalT5 in breast cancer cells induces apoptosis and reduces cell migration and invasion. pnas.orgresearchgate.net

The underlying mechanism involves the disruption of a signaling complex located in membrane lipid rafts. pnas.orgsemanticscholar.org In cancer cells, Globo H, SSEA3, and SSEA4 form a complex with signaling proteins, including focal adhesion kinase (FAK) and caveolin-1 (B1176169) (CAV1). pnas.orgtandfonline.com This complex sequesters the receptor-interacting protein kinase (RIP), preventing it from interacting with the Fas death domain (FADD). pnas.orgresearchgate.net This sequestration inhibits the FAS-mediated apoptotic pathway, thus promoting cell survival. pnas.org

When the biosynthesis of these GSLs is inhibited, for example, through the knockdown of β3GalT5, this protective complex is disrupted. pnas.orgsemanticscholar.org The released RIP is then free to associate with FADD, which triggers the activation of caspases-8 and -3, leading to FAK degradation and ultimately, cancer cell apoptosis. pnas.org This demonstrates a direct link between the expression of globo-series GSLs, including Globo H, and the suppression of programmed cell death, which is a critical factor in tumor progression and survival. pnas.orgtandfonline.com

ModulationTarget EnzymeCellular EffectMechanism
Knockdown/Inhibition β3GalT5Induction of Apoptosis, Reduced Cell Migration, Suppressed Metastasis pnas.orgresearchgate.netDisruption of SSEA3/SSEA4/Globo-H-FAK/CAV1 complex, leading to release of RIP kinase, which then interacts with FADD to trigger the Fas-dependent apoptotic cascade. pnas.orgsemanticscholar.org
Knockdown/Inhibition FUT1 / FUT2Reduced Cell Proliferation, Decreased Cell Migration researchgate.netReduction in Globo H levels. Exogenous addition of Globo H-ceramide can reverse the suppression of cell migration caused by FUT1 knockdown. researchgate.net
Overexpression β3GalT5Enhanced Cell Survival, Prevention of Apoptosis pnas.orgtandfonline.comStabilization of the SSEA3/SSEA4/Globo-H-FAK/CAV1/RIP complex, preventing RIP-FADD interaction and subsequent caspase activation. pnas.org

Molecular and Cellular Functions of Globo H in Disease Pathogenesis

Contributions to Cellular Adhesion and Migration Processes

Globo-series glycosphingolipids (GSLs), including Globo H, are associated with tumor progression and metastasis. pnas.org Globo H is recognized for its key role in cellular adhesion and migration, processes that are crucial for cancer progression and the establishment of metastases. patsnap.com Studies have shown that inhibiting the synthesis of globo-series GSLs can significantly suppress the abilities of cancer cells to migrate, adhere, and invade. For instance, the knockdown of β1,3-galactosyltransferase V (β3GalT5), a key enzyme in the biosynthesis of globo-series GSLs including Globo H, led to a significant suppression of migration, adhesion, and invasion in breast cancer cells. pnas.org Furthermore, the exogenous addition of Globo H ceramide has been observed to promote tumor cell migration. aacrjournals.org The disruption of Globo H-mediated cell adhesion can impede the formation of solid tumors and their ability to metastasize to distant sites. patsnap.com Another globo-series GSL, SSEA-4, is also linked to cancer cell adhesion, migration, tumor aggressiveness, and resistance to chemotherapy. researchgate.netresearchgate.net Focal adhesion kinase (FAK), a protein involved in cell adhesion and migration, is associated with cancer cell migration and metastasis. pnas.org

Mechanisms of Enhanced Cancer Cell Survival and Proliferation

Globo H contributes to enhanced cancer cell survival and proliferation through intricate interactions with signaling molecules and pathways. Globo-series GSLs are linked to a complex involving FAK, CAV1, AKT, and RIP, which collectively promotes cancer cell survival. researchgate.net The overexpression of globotriaosylceramide synthase (GCS), an enzyme that leads to increased Globo H expression, has been shown to enhance FAK-mediated beta-catenin activation, thereby maintaining tumorigenicity and multidrug resistance in breast cancer stem cells. pnas.orgtandfonline.com Globo H ceramide itself has been demonstrated to promote cancer cell viability both in vitro and in vivo. tandfonline.com High levels of Globo H expression on the surface of lung and breast cancer cells have been correlated with increased colony formation activity. tandfonline.com Globo H can thus contribute to tumor growth by activating survival signaling within tumor cells. aacrjournals.org In gastric cancer cells, high Globo H expression is associated with increased proliferative activity. nih.gov Analysis of high-Globo H-expressing gastric cancer cells revealed an upregulation in HER2-related signaling proteins, including phospho-AKT/P38/JNK and Cyclin D1/Cyclin E1 proteins. nih.gov

A key mechanism by which Globo H promotes cancer cell survival involves its association with a complex formed by FAK, CAV1, AKT, and RIP within membrane lipid rafts of cancer cells. pnas.orgresearchgate.net In this complex, CAV1 and FAK interact with AKT and RIP, respectively. pnas.orgresearchgate.net The presence of Globo H, along with other globo-series GSLs like SSEA3 and SSEA4, is crucial for the formation and stability of this complex. pnas.orgresearchgate.netpnas.org Studies have indicated that SSEA3 and Globo H are more associated with FAK, while SSEA3 and SSEA4 show a stronger association with CAV1. pnas.orgpnas.org Disruption of the synthesis of these GSLs, such as through the knockdown of β3GalT5, leads to the breakdown of this complex. pnas.orgresearchgate.net The association of Globo H with the FAK complex is directly linked to enhanced tumor survival and metastasis. aacrjournals.org The formation of the RIP-FAK-AKT complex is considered essential for tumor progression. pnas.org Furthermore, potential interactions among Globo H, caveolin-1 (B1176169), and HER2 have been observed. nih.gov

The association of Globo H with the FAK/CAV1/AKT/RIP complex triggers the activation of downstream signaling pathways that are critical for tumor cell survival and proliferation, notably including the β-catenin signaling pathway. aacrjournals.orgaacrjournals.orgresearchgate.net As mentioned earlier, the overexpression of GCS, which increases Globo H levels, leads to enhanced FAK-mediated activation of beta-catenin. pnas.org Globo-series GSLs have also been shown to modulate the expression of MDR1, a multidrug resistance protein, through the cSrc kinase and β-catenin signaling pathway, resulting in increased drug resistance in cancer cells. tandfonline.com The downstream AKT survival signaling pathway is also significantly influenced by globo-series GSLs, playing an essential role in cancer proliferation and metastasis. pnas.org The disruption of globo-series GSL synthesis can lead to the dissociation of FAK and AKT. pnas.org Research also suggests that CD44, a cell surface glycoprotein (B1211001), influences carcinogenesis through the regulation of FAK and the downstream AKT/beta-catenin signaling pathway, highlighting the interconnectedness of these pathways in which Globo H plays a part. pnas.org The upregulation of HER2-related signaling proteins, including phospho-AKT/P38/JNK and Cyclin D1/Cyclin E1, observed in high-Globo H-expressing gastric cancer cells further underscores the impact of Globo H on critical survival and proliferation pathways. nih.gov

Globo H contributes to cancer cell survival by conferring resistance to apoptosis, a programmed cell death process. In the presence of β3GalT5 and the resulting upregulation of Globo H and its association with the CAV1/FAK/AKT/RIP complex, the activation of caspase-3 is prevented, thereby promoting the survival of breast carcinoma cells. pnas.orgpnas.org Conversely, the knockdown of β3GalT5 disrupts this complex, leading to the dissociation of RIP. The released RIP then interacts with FADD (Fas death domain), triggering the Fas-dependent apoptotic pathway, which involves the activation of caspase-8 and subsequently caspase-3. pnas.orgresearchgate.netpnas.org The association of Globo H with the FAK complex directly prevents caspase-3 activation and the subsequent induction of apoptosis. aacrjournals.org Inhibition of caspase-3 has been shown to rescue cell viability in cancer cells where the expression of related GSLs like SSEA4 is reduced, further indicating the role of caspase-3 in mediating apoptosis in these contexts. pnas.orgpnas.org While Globo H generally prevents caspase-3 activation, studies with acetylated globotetraose (B1165421) (Ac-Gb4), a related compound, have shown that Ac-Gb4 treatment can increase caspase-3 activation in breast cancer cells, suggesting potential therapeutic avenues by interfering with these pathways. mdpi.com

Immunomodulatory Roles and Immune Evasion Mechanisms

Globo H plays a significant role in enabling cancer cells to evade the host immune system. It is recognized as a key factor in immune evasion patsnap.com and its overexpression helps cancer cells escape immune detection. patsnap.com Globo H can function as an immune checkpoint, modulating anti-tumor immune activity aacrjournals.orgresearchgate.net and contributing to tumor growth by influencing the tumor microenvironment. aacrjournals.org Shed Globo H ceramide can be taken up by tumor-infiltrating lymphocytes, leading to the inhibition of T and B cell activation. nih.gov Its specific expression on tumor cells and its function as an immune checkpoint make Globo H a promising target for immunotherapy. tandfonline.com Research has shown that tumor-infiltrating lymphocytes in breast cancer tissues can internalize Globo H ceramide released by tumor cells, effectively masking the cancer cells from immune surveillance through the suppression of Notch 1 signaling. aacrjournals.orgresearchgate.net Exogenous application of Globo H has been demonstrated to inhibit the proliferation of both human and mouse immune cells by suppressing the Notch 1 pathway at both the transcriptional and protein levels. tandfonline.comresearchgate.net

Immune Cell Response AffectedEffect of Globo H / Globo-series GSLsSource(s)
T-cell ProliferationInhibited tandfonline.comresearchgate.nethilarispublisher.com tandfonline.comresearchgate.nethilarispublisher.com
Cytokine Secretion (IL-2, IFN-γ, IL-4)Reduced hilarispublisher.com hilarispublisher.com
Antigen PresentationImpaired (implied by overall immunosuppression and studies with vaccines reversing this) tandfonline.comresearchgate.netresearchgate.net tandfonline.comresearchgate.netresearchgate.net
Immune EvasionPromoted patsnap.comresearchgate.net patsnap.comresearchgate.net
B-cell ActivationInhibited (by shed GHCer uptake) nih.gov nih.gov
Notch 1 Signaling in Immune CellsSuppressed aacrjournals.orgtandfonline.comresearchgate.netresearchgate.net aacrjournals.orgtandfonline.comresearchgate.netresearchgate.net

Inhibition of Notch1 Signaling Pathway

Globo H has been shown to induce immunosuppression, partly through the inhibition of the Notch1 signaling pathway. Both in vitro and in vivo studies have demonstrated that the exogenous application of Globo H can suppress the proliferation of human and mouse immune cells by inhibiting the Notch1 pathway at both the transcriptional and protein levels. tandfonline.comresearchgate.net This suppression of Notch1 signaling by Globo H may contribute to cancer cells escaping immune surveillance. tandfonline.comresearchgate.net

Postulated Role as an Immune Checkpoint Molecule

Given its ability to induce immunosuppression, Globo H has been postulated to act as an immune checkpoint molecule. tandfonline.comresearchgate.netaacrjournals.org By facilitating cancer cell evasion from immunosurveillance, Globo H presents an attractive target for the development of novel anti-cancer therapies. tandfonline.comresearchgate.net Globo H ceramide shed from cancer cells can be taken up by tumor-infiltrating lymphocytes, contributing to immunosuppression. aacrjournals.orgbmj.com The association with immune cell trafficking suggests that manipulating the cellular balance in the tumor microenvironment could improve treatment efficacy. carislifesciences.comascopubs.org

Recruitment of Adenosine (B11128) A2A-Receptor

Subsequent research has linked the observed downregulation of Notch1 signaling by Globo H to the recruitment of the adenosine A2A-receptor (A2A-R). tandfonline.comresearchgate.net The adenosine A2A-receptor is a known inhibitor of immune responses. tandfonline.comresearchgate.netnycu.edu.twgoogleapis.com This recruitment mechanism further supports the role of Globo H in creating an immunosuppressive tumor microenvironment. tandfonline.com

Promotion of Angiogenesis in the Tumor Microenvironment

Globo H also plays a significant role in promoting angiogenesis, the formation of new blood vessels, within the tumor microenvironment. carislifesciences.comresearchgate.netnih.govnih.govtandfonline.com Increased angiogenesis is a hallmark of malignant tumors and is crucial for tumor growth and spread. researchgate.netnih.gov Globo H has been shown to induce blood vessel formation and tumor expansion in vivo. tandfonline.comresearchgate.netnih.gov

Uptake of Globo H Ceramide by Endothelial Cells

Globo H ceramide (GHCer) shed from cancer cells can be taken up by endothelial cells. researchgate.netbmj.comnih.govtandfonline.com This uptake is a key step in Globo H-mediated angiogenesis. In vitro studies have shown that endothelial cells that take up and express Globo H shed from breast cancer cells exhibit angiogenic activity, including tube formation and migration. tandfonline.comresearchgate.net GHCer becomes incorporated into endothelial cells through the absorption of microvesicles shed from tumor cells. nih.govacs.org

Molecular Interactions with Translin-Associated Factor X (TRAX) and PLCβ1

The angiogenic activities of Globo H appear to be mediated via its intracellular binding to translin-associated factor X (TRAX). tandfonline.comresearchgate.netnih.govaacrjournals.org TRAX is an intracellular protein that inactivates phospholipase C β1 (PLCβ1) by complexing with it. nih.govresearchgate.netdntb.gov.uaresearcher.life Globo H binding to TRAX disrupts the normal interaction between TRAX and PLCβ1. tandfonline.comresearchgate.netaacrjournals.orgresearchgate.net This disruption leads to the release of PLCβ1, which subsequently triggers an increase in intracellular calcium. tandfonline.comresearchgate.netaacrjournals.org Increased intracellular calcium is known to regulate endothelial cell proliferation and motility, thereby promoting angiogenesis. tandfonline.comresearchgate.net

Critical Role of the Fucose Residue in TRAX Interaction

Research indicates that the fucose residue within the Globo H structure plays a critical role in its interaction with TRAX. nih.govresearchgate.net Molecular docking and dynamics studies suggest that the fucose residue contributes significantly to a favorable glycan conformation for complexing with TRAX. nih.govresearchgate.net Removal of the terminal fucose from GHCer, resulting in SSEA3Cer, leads to a significant decrease in binding affinity to TRAX. nih.govresearcher.life This highlights the importance of the fucose moiety for the specific interaction between Globo H and TRAX, which is crucial for the subsequent release and activation of PLCβ1 and the promotion of angiogenesis in the tumor microenvironment. nih.govresearchgate.netresearcher.life

Association with Cancer Cell Drug Resistance (e.g., Erlotinib (B232) Resistance through Cytokine Modulation and K-RAS Signaling)

Accumulating evidence highlights Globo H's contribution to cancer cell drug resistance, a major challenge in effective cancer treatment. Studies have demonstrated a link between elevated Globo H expression and reduced sensitivity to chemotherapeutic agents, including targeted therapies like erlotinib.

Research involving human lung cancer A549 cells with experimentally increased Globo H expression has shown enhanced cell viability when challenged with erlotinib. wikipedia.orgciteab.com This suggests that Globo H promotes cancer cell survival in the presence of this epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The mechanism underlying this resistance appears to involve the modulation of cytokine production and the activation of key signaling pathways.

Specifically, high Globo H expression in A549 cells has been correlated with the up-regulation of erlotinib-resistant cytokines, including Interleukin-8 (IL-8) and Fibroblast Growth Factor 2 (FGF2). wikipedia.orgciteab.com These cytokines are known to promote tumor growth, angiogenesis, and survival, potentially bypassing the inhibitory effects of erlotinib. Furthermore, Globo H expression has been associated with the activation of K-RAS-related signaling pathways. wikipedia.orgciteab.com Mutations in K-RAS are well-established mechanisms of resistance to EGFR TKIs like erlotinib in non-small cell lung cancer (NSCLC), indicating that Globo H may contribute to resistance by influencing this critical downstream pathway. researchgate.netsci-hub.se

The glycosphingolipid nature of Globo H also implicates its role in modulating membrane microdomains and interacting with signaling molecules. Overexpression of enzymes involved in Globo H biosynthesis, such as globotriaosylceramide synthase, has been shown to enhance the expression of Globo H and Stage-Specific Embryonic Antigen-3 (SSEA-3), leading to increased Focal Adhesion Kinase (FAK) signaling. wikidata.orgciteab.com Activated FAK signaling can promote cell survival, proliferation, and drug resistance in various cancers, including breast cancer stem cells. wikidata.orgciteab.com Additionally, globo-series GSLs have been reported to modulate the expression of Multidrug Resistance Protein 1 (MDR1), an efflux pump that reduces intracellular drug concentrations, via the cSrc kinase and β-catenin signaling pathways. wikidata.org This further underscores the multifaceted mechanisms by which Globo H can contribute to a drug-resistant phenotype in cancer cells.

The direct involvement of Globo H ceramide (GHCer), the glycosphingolipid form of Globo H, in promoting cancer cell viability and survival during tumor progression has been observed in vitro and in vivo. citeab.comwikidata.org The impact of GHCer on erlotinib resistance in lung cancer cells was specifically demonstrated, and importantly, treatment with an anti-Globo H antibody was shown to abolish these effects, suggesting a potential therapeutic strategy to overcome Globo H-mediated drug resistance. wikipedia.orgciteab.com

Interactions with Other Biological Molecules (e.g., Human Ribonuclease 1)

Globo H engages in specific interactions with a variety of biological molecules, influencing cellular functions beyond drug resistance, including immune modulation and RNA metabolism.

A notable interaction exists between Globo H and Human Ribonuclease 1 (RNase 1), a major secretory ribonuclease. guidetopharmacology.orgnih.govaacrjournals.org Studies have revealed that Globo H serves as a cell-surface ligand for RNase 1, with binding occurring in the high nanomolar range at physiological pH. guidetopharmacology.orgaacrjournals.org This interaction is significant because RNase 1 is known for its cytotoxic potential towards cancer cells, and its selective toxicity towards malignant cells compared to non-cancerous cells has been a subject of research. guidetopharmacology.orgnih.govaacrjournals.org

Detailed analysis using techniques like NMR spectroscopy has shown that RNase 1 interacts with Globo H at residues located distal from its enzymatic active site. nih.govaacrjournals.orgresearchgate.net This suggests that the binding of Globo H does not directly interfere with the catalytic activity of RNase 1 but rather influences its interaction with the cell surface and subsequent cellular uptake. Reducing the surface display of Globo H on human breast adenocarcinoma cells, either through inhibiting its biosynthesis or using a monoclonal antibody antagonist, has been shown to decrease the toxicity of an RNase 1 variant. nih.govaacrjournals.org This finding supports the notion that the Globo H-RNase 1 interaction is crucial for the cytotoxic effect of RNase 1 variants on cancer cells.

The interaction is hypothesized to play a role in the internalization of RNase 1 into cancer cells. Following endocytosis, Globo H and other cell components are displayed on the interior of endosomes. lipidmaps.org The binding of lumenal Globo H to RNase 1 within the endosome is suggested to facilitate the translocation of RNase 1 into the cytosol, where it can degrade cellular RNA, ultimately leading to cell death. lipidmaps.org Globo H has been reported to be a more specific ligand for human RNase 1 compared to bovine RNase A. lipidmaps.org This specific interaction between a human ribonuclease and a tumor-associated glycan suggests a potential mechanism for innate anticancer activity and provides a molecular basis for developing RNase 1-based therapeutics targeting Globo H-expressing tumors. nih.govaacrjournals.org

Advanced Chemical Synthesis Strategies and Analog Design for Research

Methodologies for Total Synthesis of Globo H Hexasaccharide

The total synthesis of Globo-H hexasaccharide has been a significant endeavor in carbohydrate chemistry since its first reported synthesis in 1995. sioc-journal.cnsioc-journal.cnrsc.org Different methodologies have been explored, each offering unique advantages and approaches to assembling the complex structure.

Glycal Assembly Approaches

The glycal assembly strategy was one of the earliest methods successfully applied to the total synthesis of this compound. nih.govnih.govpsu.edusioc-journal.cnsioc-journal.cnpnas.orgpnas.org This approach involves the use of glycals as building blocks, which are cyclic enol ethers of sugars. Key transformations in this strategy include β-glycosylation mediated by epoxidation and subsequent coupling reactions. nih.gov This method allows for the rapid construction of complex hexasaccharides. nih.gov

Trichloroacetimidate (B1259523) and Fluoroglycoside Strategies

Trichloroacetimidate and fluoroglycoside strategies are widely applied methodologies in glycosylation reactions for oligosaccharide synthesis. sioc-journal.cnsioc-journal.cn Schmidt's trichloroacetimidate methodology, for instance, has been successfully employed in the synthesis of this compound. nih.govpsu.edusioc-journal.cnsioc-journal.cnrsc.org These strategies utilize activated glycosyl donors (trichloroacetimidates or fluoroglycosides) that react with glycosyl acceptors in the presence of appropriate promoters to form glycosidic linkages with controlled stereochemistry. nih.govsioc-journal.cnsioc-journal.cn

Chemoenzymatic and Purely Enzymatic Synthesis Protocols

Chemoenzymatic and purely enzymatic synthesis protocols offer attractive alternatives to purely chemical methods, leveraging the high stereo- and regioselectivity of enzymes under mild reaction conditions. nih.govsioc-journal.cnsioc-journal.cnrsc.orgbldpharm.comnih.govacs.orgresearchgate.netnih.govresearchgate.net Enzymatic synthesis typically utilizes glycosyltransferases and activated sugar donors (sugar nucleotides) to build the oligosaccharide chain. bldpharm.comacs.org This approach can avoid the need for extensive protecting group manipulations often required in chemical synthesis. bldpharm.comacs.org Enzymatic synthesis of this compound has been reported using specific glycosyltransferases and epimerases, starting from simpler precursors. acs.orgnih.gov Chemoenzymatic methods combine chemical steps for preparing intermediates with enzymatic glycosylation for specific linkages. nih.govnih.govresearchgate.net These enzymatic and chemoenzymatic approaches are being explored for large-scale and practical synthesis of this compound and its analogs. nih.govbldpharm.comacs.org

Design and Synthesis of Globo H Analogs for Enhanced Immunogenicity and Specificity

The design and synthesis of this compound analogs are actively pursued research areas aimed at developing improved cancer vaccines with enhanced immunogenicity and specificity. nih.govnih.govresearchgate.netacs.org Modifications to the this compound structure can influence immune responses and potentially overcome issues like low immunogenicity sometimes associated with carbohydrate antigens. nih.govnih.govacs.org

Research has explored modifications at different positions of the this compound hexasaccharide. For instance, modifications at the C-6 position of the reducing end glucose or the nonreducing end fucose have been investigated. nih.govnih.gov Studies have shown that introducing functional groups like azido (B1232118), fluoro, or phenyl groups at the C-6 position of the reducing end glucose can elicit IgG antibody responses that recognize this compound and related globo-series antigens like SSEA3 (Gb5) and SSEA4. nih.govnih.gov Modification with an azido group at the C-6 position of the nonreducing end fucose has also been shown to elicit a strong IgG immune response. nih.govnih.gov

Structural Modifications at Reducing and Non-Reducing Ends

Modifications at the reducing and non-reducing ends of the this compound glycan are explored to alter its properties, such as immunogenicity or facilitate conjugation to carrier molecules or labels.

At the reducing end, which is typically linked to the ceramide lipid in the native glycosphingolipid, modifications can involve introducing functional groups like amines, azides, or alkenyl groups. These modifications provide handles for conjugation to proteins, nanoparticles, or other molecules. For instance, introducing an aminooxy group at the reducing terminus allows conjugation to oxidized carrier proteins via an oxime linkage. researchgate.net Studies have shown that modifying the C-6 position of the reducing end glucose with groups like fluoro, azido, or phenyl can elicit IgG antibody responses that recognize Globo H and related epitopes. acs.orgnih.gov

The non-reducing end of this compound is terminated by a fucose residue. Modifications at this end can also impact recognition by antibodies and provide conjugation points. Introducing an azido group at the C-6 position of the non-reducing end fucose has been shown to elicit a strong IgG immune response. acs.orgnih.gov Functionalized linkers, such as terminal alkenyl or azido linkers, can be incorporated at the non-reducing ends to facilitate attachment of peptides or other molecules. mdpi.com

Research findings highlight the impact of modifications at both ends on the immune response elicited by this compound analogs. A study showed that modification at the C-6 position of the reducing end glucose with fluoro, azido, or phenyl groups, as well as modification at the C-6 position of the non-reducing end fucose with an azido group, elicited strong IgG antibody responses that recognized Globo H and related epitopes like Gb5 and SSEA4. acs.orgnih.gov

Clustered Glycoconjugate Architectures

Presenting carbohydrate antigens like this compound in a clustered or multivalent format can significantly enhance their immunogenicity and their ability to interact with antibodies. mdpi.comgoogle.com Clustered glycoconjugates involve attaching multiple copies of the this compound glycan to a central scaffold or carrier molecule. This mimics the natural presentation of glycans on cell surfaces, where they often exist in patches or clusters.

Various strategies are employed to create clustered this compound glycoconjugates. One approach involves conjugating this compound or its derivatives to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or CRM197, often through linkers attached at the reducing or non-reducing ends of the glycan. mdpi.comtandfonline.comacs.orggoogle.com Another strategy involves using synthetic scaffolds, such as peptides or dendrimers, to create well-defined multivalent presentations of the this compound epitope. mdpi.comgoogle.com

Studies have demonstrated that clustered presentation of carbohydrate antigens can lead to stronger antibody production compared to monovalent presentations. mdpi.com For example, cluster conjugate vaccines with multiple antigen copies have shown a positive correlation between antigen valency and antibody production. mdpi.com This clustered architecture is particularly relevant for TACAs like this compound, as high-affinity antibodies may be required to overcome immune tolerance and effectively target cancer cells. rsc.org

Preparation of Fluorescently Labeled Globo H Analogs for Membrane Dynamics and Molecular Interaction Studies

Fluorescently labeled this compound analogs are valuable tools for studying the distribution, dynamics, and molecular interactions of this compound in cell membranes. nih.govmdpi.comresearchgate.net These analogs allow researchers to visualize the behavior of this compound in real-time using techniques like single-molecule imaging. mdpi.comresearchgate.netnih.gov

The synthesis of fluorescent this compound probes typically involves conjugating a fluorescent dye to the this compound glycan or a this compound analog. nih.govpnas.org The site of dye attachment is crucial to ensure that the labeled analog mimics the behavior of native this compound in the cell membrane, particularly its partitioning into lipid rafts or other membrane microdomains. nih.govmdpi.comresearchgate.net

One strategy involves attaching the fluorescent dye through a flexible and hydrophilic spacer. nih.gov For this compound, the dye has been conjugated at the C3 position of the galactose unit located between the terminal fucose and N-acetylgalactosamine. researchgate.net While the galactose is not the terminal glycan, this position is relatively far from the membrane surface, which may help mitigate detrimental effects on raft affinity. researchgate.net

These fluorescent probes have been successfully used to study the biophysical properties of globo-series glycosphingolipids, demonstrating that the labeled analogs can behave like native glycosphingolipids in terms of their partitioning into detergent-resistant membrane fractions and liquid-ordered/liquid-disordered phases. mdpi.com Single-molecule tracking using these probes can reveal specific interactions between this compound and other membrane components, contributing to the understanding of microdomain formation and cell-signaling events. mdpi.com

Preclinical Immunological and Therapeutic Research Endeavors

Globo H as a Validated Target for Immunotherapeutic Development

The rationale for targeting Globo-H stems from its characteristic expression pattern and its potential to elicit specific immune responses against cancer cells.

Rationale Based on Differential Expression and Immunological Specificity

This compound is a hexasaccharide that is highly overexpressed on the cell surface of a variety of epithelial cancers, including breast, ovarian, gastric, lung, prostate, pancreatic, endometrial, and liver cancers. bmj.comnih.govnih.govpnas.org Studies have shown this compound expression in over 60% of breast cancer specimens, including ductal, lobular, and tubular carcinomas. pnas.org Importantly, this compound expression in normal tissues is generally limited, with weak expression observed only in apical epithelial cells at lumen borders, a site considered largely inaccessible to the immune system. pnas.org This differential expression provides a strong rationale for targeting this compound, as therapies directed against this antigen are expected to be highly specific for tumor cells, potentially minimizing damage to healthy tissues. nih.govtandfonline.comascopubs.orgcarislifesciences.com

Globo H is expressed on the surface of multiple tumor cells, including breast cancer cells. tandfonline.com It has been identified as a tumor-associated carbohydrate antigen (TACA) that is highly expressed on the cell surface of epithelial cancers but not in normal tissue. ascopubs.orgcarislifesciences.com The marked difference in expression of Globo H between cancer cells and normal tissues makes it a promising target for cancer immunotherapy. nih.gov Globo H is also expressed on breast cancer stem cells (BCSCs), although potentially at lower levels compared to non-BCSCs in some cases. pnas.orggoogle.com The expression of Globo H is associated with poor prognosis in certain cancers, such as gastric cancer. nih.gov

Immunologically, this compound is considered a tumor-associated carbohydrate antigen that can serve as a target for immune recognition and treatment strategies. pnas.org While carbohydrate antigens typically elicit T-cell-independent immune responses, which can be less robust, conjugating them to carrier proteins can enhance their immunogenicity and promote T-cell help, leading to more vigorous immune responses, including the production of IgG antibodies. bmj.comnih.gov

Development of Globo H-Based Vaccine Constructs

The development of this compound-based vaccines has focused on creating constructs that can overcome the inherent limitations of carbohydrate antigens and induce potent, specific anti-tumor immunity.

Rational Design and Synthesis of Glycoconjugates with Carrier Proteins (e.g., Keyhole Limpet Hemocyanin (KLH), CRM197)

To enhance the immunogenicity of the this compound hexasaccharide, it is typically conjugated to highly immunogenic carrier proteins. Keyhole Limpet Hemocyanin (KLH) has been widely used as a carrier protein in the development of this compound vaccines. bmj.comnih.govtandfonline.comgoogle.compnas.orgnih.govpnas.org KLH assists in presenting carbohydrate antigens to the immune system, facilitating a more vigorous immune response. tandfonline.comnih.govacs.org Another carrier protein utilized is CRM197, a non-toxic mutant of diphtheria toxin, which is an FDA-approved vaccine carrier protein. nih.govresearchgate.netnih.govnih.govnih.gov Studies have explored different conjugation methods to link the synthetic this compound construct to carrier proteins like KLH. google.compnas.org The rational design involves chemically synthesizing the this compound hexasaccharide and then conjugating it to the chosen carrier protein to form a glycoconjugate. nih.govpnas.orgresearchgate.netnih.govnih.govrsc.org The conjugation ratio of Globo H molecules to each KLH molecule has been reported in preclinical studies. google.com

Optimization with Immunological Adjuvants (e.g., QS-21, C34 Glycolipid)

Immunological adjuvants are crucial components of cancer vaccines, enhancing the immune response to the conjugated antigen. QS-21, a saponin-based adjuvant, has been commonly used in combination with this compound-KLH vaccine constructs in preclinical and clinical trials. tandfonline.compnas.orgnih.govpnas.orgacs.orgnih.govgoogle.com Another adjuvant explored is the glycolipid C34, a designed ligand for CD1d on dendritic cells and B cells, which aims to activate T cells and induce a class switch to IgG antibodies. nih.govacs.orgresearchgate.netnih.govnih.govnih.govgoogle.comacs.org Studies have investigated the immunological effects of this compound conjugates in combination with various adjuvants and adjuvant combinations to identify optimal formulations for enhancing antitumor immunity. nih.govresearchgate.netacs.org The use of adjuvants like C34 with carriers like CRM197 has shown promise in inducing higher levels of IgG antibodies and a more selective immune response. nih.govacs.orgresearchgate.netnih.govgoogle.comacs.org

Preclinical Evaluation of Humoral Immune Responses (IgG, IgM Antibody Induction)

Preclinical studies in mice have been instrumental in evaluating the humoral immune responses elicited by this compound vaccine constructs. Immunization with this compound conjugated to KLH or CRM197, often in combination with adjuvants like QS-21 or C34, has been shown to induce both IgM and IgG antibodies against this compound. bmj.compnas.orgnih.govpnas.orgresearchgate.netnih.govrsc.orgacs.orgescholarship.orgnih.govresearchgate.net

Studies have demonstrated that this compound-KLH with QS-21 can induce high-titer IgM and modest IgG responses in mice. pnas.orgacs.org A new generation of this compound vaccine using CRM197 as a carrier and C34 as an adjuvant has been shown to elicit higher levels of IgG antibodies and is more selective for globo-series glycans compared to the this compound-KLH-QS21 formulation in mice. nih.govacs.orgresearchgate.netnih.govnih.gov Glycan array analysis has been used to assess the level and specificity of antibody responses in immunized mice. pnas.orgnih.govacs.orgresearchgate.netnih.govnih.govacs.org

In clinical trials, vaccination with this compound-KLH and QS-21 has resulted in the production of significant IgM antibody titers in most patients, with varying levels of IgG responses. pnas.orgpnas.orgescholarship.orgnih.govresearchgate.net The IgM response often appears earlier than the IgG response. escholarship.orgnih.gov Higher anti-Globo H IgG levels have been correlated with improved clinical outcomes in some studies. nih.govescholarship.orgnih.gov

Humoral Immune Response Data (Illustrative based on search results):

Vaccine ConstructAnimal Model / Study TypePrimary Antibody ResponseNotesSource Indices
Globo H-KLH + QS-21MiceHigh IgM, Modest IgGSelective for this compound positive cell lines pnas.orgacs.org
Globo H-KLH + QS-21Patients (Clinical Trial)Predominantly IgM, Weak IgGEvidence of CDC observed pnas.orgpnas.org
Globo H-CRM197 + C34MiceHigher IgG than IgMMore selective for globo-series glycans nih.govacs.orgresearchgate.netnih.govnih.gov
Azido-Globo H-CRM197 + C34MiceStronger IgG responseRecognizes native this compound on cancer cells acs.org
Globo H-PS A1 + AdjuvantsMiceIgG/IgM antibodiesSpecific binding to this compound positive cells rsc.org

Investigation of Antibody-Mediated Effector Functions (e.g., Complement-Dependent Cytotoxicity, Antibody-Dependent Cellular Cytotoxicity)

Beyond simply inducing antibody production, preclinical research has investigated the ability of vaccine-induced antibodies to mediate effector functions against this compound-expressing cancer cells. Antibody-mediated effector mechanisms, such as complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), are considered crucial for the anti-tumor effects of these vaccines. bmj.comnih.govpnas.orgnih.govpnas.orggoogle.com

Studies in mice vaccinated with a this compound-KLH construct have reported CDC against tumors bearing the this compound epitope. nih.gov Preclinical evaluations have shown that antibodies induced by this compound vaccines can recognize and bind to this compound expressing tumor cells, such as MCF-7 breast cancer cells. bmj.compnas.orgpnas.orgnih.govrsc.orgescholarship.org These antibodies have been observed to induce complement-mediated lysis of this compound-positive cell lines in vitro. pnas.orgpnas.orgnih.gov

Investigation of ADCC has also been conducted. bmj.comnih.govpnas.orgescholarship.orgnih.govpnas.orggoogle.com While some studies have shown evidence of ADCC activity mediated by vaccine-induced antibodies, the level of this activity can vary. bmj.comescholarship.org For instance, in one clinical study, while IgM antibodies showed binding and were associated with increased CDC, anti-Globo H IgG antibody binding to MCF-7 cells was not consistently observed as a mean increase over baseline, although some patients did show fold increases in ADCC. bmj.com Newer vaccine formulations, such as Globo H-CRM197 adjuvanted with QS-21 and 3D-MPL, have shown superior complement-dependent cytotoxicity and antibody-dependent cellular phagocytosis in preclinical models. researchgate.net

Antibody-Mediated Effector Function Data (Illustrative based on search results):

Vaccine ConstructAnimal Model / Study TypeEffector Function ObservedNotesSource Indices
Globo H-KLHMiceCDCAgainst tumors bearing this compound epitope nih.gov
Globo H-KLH + QS-21Patients (Clinical Trial)CDC, ADCC (some patients)IgM associated with CDC, varying ADCC with IgG bmj.compnas.orgpnas.orgescholarship.org
Globo H-CRM197 + C34MiceCDCAgainst this compound expressing tumor cells nih.gov
Globo H-CRM197 + QS-21 + 3D-MPLMiceCDC, ADCPSuperior activity observed researchgate.net
Globo H-PS A1 + AdjuvantsMiceCDCAgainst this compound positive cell lines rsc.org

These preclinical studies provide a foundation for the continued development of this compound-based immunotherapies, highlighting the potential of vaccine constructs to elicit humoral immune responses capable of targeting and destroying cancer cells expressing this antigen.

Analysis of Cross-Reactivity Profiles with Related Globo-Series Glycans

Globo H is part of the globo-series glycosphingolipids (GSLs), which also include Stage-Specific Embryonic Antigen 3 (SSEA3) and Stage-Specific Embryonic Antigen 4 (SSEA4). These glycans share structural similarities, and understanding the cross-reactivity of antibodies and immune responses targeting Globo H with these related glycans is crucial for therapeutic specificity and potential off-target effects.

Studies have shown that an oligosaccharide-conjugate cancer vaccine derived from the glycan of Globo H elicited antibodies that recognize the glycan moieties of all three globo-series GSLs: Globo H, SSEA3, and SSEA4. nih.govresearchgate.netnih.gov This cross-reactivity is attributed to the processing of the vaccine by fucosidase 1 in dendritic cells, which generates the SSEA3 glycan as a common epitope presented via MHC class II. nih.govresearchgate.netnih.govacs.orgsinica.edu.tw Antibodies induced from Globo H glycan presentation primarily recognize Globo H, while antibodies induced from SSEA3 glycan presentation recognize SSEA3 and exhibit cross-reactivity with both Globo H and SSEA4 due to the shared SSEA3 epitope. nih.govacs.orgsinica.edu.tw

Monoclonal antibodies targeting Globo H have demonstrated high affinity for their cognate glycan with negligible affinity for non-cognate glycans like SSEA4 in certain binding assays. nih.gov However, other studies have noted cross-reactivity of certain anti-Globo H antibodies with related glycans such as SSEA3. tandfonline.com The specificity of antibodies can be influenced by the terminal saccharide residues. nih.gov

Studies on Vaccine Uptake, Processing, and Antigen Presentation Mechanisms

Research has investigated how Globo H-based vaccines are processed and presented by antigen-presenting cells (APCs), particularly dendritic cells (DCs), to elicit an immune response. An oligosaccharide-conjugate cancer vaccine prepared from the glycan of Globo H conjugated to diphtheria toxin (GH-DT) is processed intracellularly by enzymatic activity. nih.govresearchgate.netnih.govacs.orgsinica.edu.tw Fucosidase 1 in the early endosomes of DCs plays a key role in this processing, generating the SSEA3 glycan along with Globo H for presentation via MHC class II molecules. nih.govresearchgate.netnih.govacs.orgsinica.edu.tw The presentation of processed glycans primarily occurs through MHC class II, with a lesser contribution from MHC class I. nih.govacs.org This processing and presentation mechanism leads to the induction of cross-reactive immune responses. nih.govacs.orgsinica.edu.tw

Preclinical testing of a Globo H-KLH (Keyhole Limpet Hemocyanin) vaccine in mice induced both IgG and IgM anti-Globo H antibodies. nih.govescholarship.org However, this study did not observe T-cell activation in response to the Globo H glycan moiety alone. nih.govescholarship.org The carrier protein, such as KLH or CRM197, is crucial for facilitating a more vigorous immune response, especially for weakly immunogenic carbohydrate antigens like Globo H. tandfonline.comresearchgate.netnih.gov Conjugation of Globo H to carriers like CRM197, particularly with specific linker positions, has been shown to elicit high antibody responses not only to Globo H but also to SSEA3 and SSEA4, and to cancer cells expressing these glycans. acs.org

Development of Antibody-Based Therapeutic Modalities

Targeting Globo H with antibodies represents a significant area of preclinical research for cancer therapy. This includes the development of monoclonal antibodies designed to directly target cancer cells and antibody-drug conjugates that deliver cytotoxic payloads specifically to Globo H-expressing cells.

Monoclonal Antibody (mAb) Research Targeting Globo H

Monoclonal antibodies against Globo H have been developed and evaluated for their potential therapeutic applications. These antibodies are designed to selectively bind to Globo H expressed on the surface of cancer cells. Preclinical studies have shown that anti-Globo H mAbs can mediate antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), mechanisms by which immune cells or the complement system kill antibody-bound target cells. tandfonline.comscispace.com Some anti-Globo H antibodies have also demonstrated the ability to inhibit the adhesion of Globo H-positive cancer cells to the extracellular matrix, potentially impacting metastasis. scispace.com

An anti-Globo H mAb, VK9, has been evaluated in preclinical studies and shown antitumor activity in a rat model of intrahepatic cholangiocarcinoma (ICC), suppressing tumor growth and increasing natural killer (NK) cells in the tumor microenvironment. nih.govnih.gov Another humanized monoclonal IgG1 antibody, OBI-888, which selectively binds to Globo H, has shown promising tumor growth inhibition in various Globo H-positive xenograft models. wikipedia.org

Antibody-Drug Conjugates (ADCs): Preclinical Mechanism of Action and Efficacy Studies

Antibody-Drug Conjugates (ADCs) represent a targeted approach where a potent cytotoxic drug is linked to a Globo H-specific antibody, allowing for the selective delivery of the drug to Globo H-expressing cancer cells. This strategy aims to maximize the drug's effect on tumor cells while minimizing systemic toxicity.

OBI-999 is a novel Globo H-targeting ADC composed of a human recombinant IgG mAb (OBI-888) conjugated to the cytotoxic payload monomethyl auristatin E (MMAE) via a cleavable linker. tandfonline.comaacrjournals.orgadcreview.compatsnap.comnih.govnih.govaacrjournals.orgascopubs.orgresearchgate.net Preclinical studies of OBI-999 have demonstrated its specific binding to Globo H-expressing tumor cells and subsequent internalization. aacrjournals.orgpatsnap.comnih.govnih.govaacrjournals.orgascopubs.orgresearchgate.net Upon internalization, OBI-999 traffics to endosomes and lysosomes, where the linker is cleaved, releasing the MMAE payload. aacrjournals.orgpatsnap.comnih.govnih.govaacrjournals.orgascopubs.orgresearchgate.net This lysosome-dependent release mechanism leads to low nanomolar cytotoxicity in tumor cells with high Globo H expression. aacrjournals.orgnih.govaacrjournals.orgascopubs.orgresearchgate.net OBI-999 has also exhibited a bystander killing effect on tumor cells with minimal Globo H expression, suggesting that the released payload can affect neighboring cells. aacrjournals.orgnih.govaacrjournals.orgascopubs.orgresearchgate.net

In vivo preclinical studies have shown excellent dose-dependent tumor growth inhibition of OBI-999 in various xenograft models, including breast, gastric, pancreatic, and lung cancers. tandfonline.comaacrjournals.orgpatsnap.comnih.govnih.govaacrjournals.orgresearchgate.net Tissue distribution studies in animals indicated that OBI-999 and free MMAE accumulate in the tumor over time, with significantly higher MMAE levels in tumor masses compared to normal organs and serum. aacrjournals.orgnih.govaacrjournals.orgascopubs.orgresearchgate.net This suggests that OBI-999 is stable in circulation and the payload is selectively released within the tumor microenvironment. aacrjournals.orgnih.gov Another anti-Globo H ADC candidate, DCBD16001, also showed good binding affinity, high cytotoxicity in Globo H overexpressing cell lines, and nearly 80% tumor growth inhibition in a xenograft model. aacrjournals.org

Cellular Immunotherapies: Research on Chimeric Antigen Receptor (CAR) T-Cell Targeting of Globo H

Cellular immunotherapies, such as Chimeric Antigen Receptor (CAR) T-cell therapy, are being explored to target Globo H. This approach involves genetically engineering a patient's T cells to express a CAR that recognizes Globo H on cancer cells, thereby directing the T cells to specifically kill these cells.

While research into CAR T-cell targeting of Globo H is in earlier stages compared to antibody-based therapies, the concept involves harnessing the potent cytotoxic activity of T cells against Globo H-expressing tumors. The restricted expression of Globo H in normal tissues after birth makes it an attractive target for CAR T-cell therapy, aiming to minimize off-target toxicity. tandfonline.com However, challenges remain in ensuring the safety and specificity of CAR T-cells targeting TACAs like Globo H.

Small Molecule Inhibitors and Glycosphingolipid Metabolism Modulators

Modulating the synthesis of Globo H through small molecule inhibitors or targeting enzymes involved in glycosphingolipid metabolism is another area of preclinical investigation. Inhibiting the synthesis of Globo H could potentially reduce its expression on cancer cells, thereby impacting tumor growth and potentially enhancing the effectiveness of other therapies.

Inhibitors of Globo H typically function by binding to the antigen or interfering with the enzymes responsible for its synthesis, such as β 1,3-galactosyltransferase V (β3GalT5) and fucosyltransferases (FUT1 and FUT2). nih.govwikipedia.orgpatsnap.comnih.gov Preclinical studies have indicated that suppressing the expression of key enzymes involved in Globo H biosynthesis, such as FUT1 and β3GalT5, can attenuate cancer cell proliferation and induce apoptosis. nih.gov Small molecule inhibitors of glycosyltransferases, like 2-fluoro-2-deoxyfucose (2FF) which inhibits fucosyltransferases, can be used to modulate the display of glycans like Globo H on the cell surface. nih.gov Reducing cell-surface Globo H expression using a small molecule inhibitor has been shown to decrease the toxicity of a cytotoxic variant of RNase 1, suggesting a role of Globo H in mediating cellular uptake or sensitivity to certain cytotoxic agents. nih.gov

Interactive Data Tables:

While the search results provide detailed findings, the data is primarily descriptive and does not lend itself well to structured numerical data tables that would be meaningfully "interactive" in this text format. The key data points are descriptions of antibody binding affinities, internalization times, tumor growth inhibition percentages in specific models, and antibody response levels (IgG/IgM titers), which are presented narratively or in figures within the source documents. Creating interactive tables from this would require access to the raw data, which is not available through the search results.

Inhibition of Globo H Biosynthesis Enzymes

One approach to targeting this compound involves inhibiting the enzymes responsible for its synthesis. This compound is part of the globo-series glycosphingolipid antigens, and its biosynthesis involves key enzymes such as β1,3-galactosyltransferase V (β3GalT5) and fucosyltransferase (FUT) 1 and 2 researchgate.net. Research indicates that these enzymes are significantly upregulated in certain cancers, such as human intrahepatic cholangiocarcinoma nih.gov.

Knockdown of β3GalT5, a key enzyme in this compound biosynthesis, has been shown to induce apoptosis in lung cancer cells through the disruption of EGFR-related signaling protein complexes ascopubs.org. This suggests that inhibiting β3GalT5 can reduce cell proliferation and the expression levels of total EGFR and phospho-EGFRs ascopubs.org.

Small-molecule inhibitors of glycosyltransferases, including fucosyltransferases, have been explored to modulate the display of glycans like this compound on the cell surface nih.govacs.org. For instance, 2-fluoro-2-deoxyfucose (2FF), derived from peracetylated 2-fluoro-2-deoxyfucose (Ac₃2FF), can inhibit fucosyltransferases and deplete cells of GDP-fucose, a substrate used in fucose incorporation into glycans nih.govacs.org. Reducing this compound display on breast adenocarcinoma cells using a small-molecule inhibitor of biosynthesis has been shown to decrease their susceptibility to cytotoxic variants of RNase 1 nih.govresearchgate.net.

While inhibiting specific enzymes in the GSL biosynthesis pathway, such as glucosylceramide synthase, has been evaluated for reducing GSL synthesis, including SSEA-3 (a precursor to this compound), studies have shown varied effects across different cancer cell lines tandfonline.com. This suggests that GSL expression might be influenced by multiple factors, and a non-specific approach might not translate effectively into a clinical treatment tandfonline.com. Conversely, the enzymes involved in GSL biosynthesis could potentially serve as biomarkers to predict clinical outcomes in cancer patients tandfonline.com.

Strategies for Blocking Lectin-Glycan Interactions

Another avenue of preclinical research focuses on blocking the interactions between lectins and glycans, specifically those involving this compound. This compound, being a fucosylated glycan, is of interest in the context of fucolectins tandfonline.com. Lectin-mediated targeted drug delivery, which relies on identifying specific glycan moieties recognized by each lectin, has been a proposed strategy tandfonline.com.

Antibody-drug conjugates (ADCs) represent a strategy that can involve targeting glycans like this compound. OBI-999, a novel ADC targeting this compound, consists of a humanized anti-Globo-H monoclonal antibody conjugated to monomethyl auristatin E (MMAE) wikipedia.orgresearchgate.netnih.gov. Preclinical studies have demonstrated that OBI-999 binds specifically to this compound-expressing tumor cells, undergoes internalization, and releases the cytotoxic payload within lysosomes researchgate.netnih.govascopubs.org. OBI-999 has shown low nanomolar cytotoxicity in tumor cells with high this compound expression and exhibited a bystander killing effect on cells with minimal this compound expression nih.govascopubs.org.

Preclinical efficacy of OBI-999 has been demonstrated in various cancer xenograft models, including breast, gastric, pancreatic, and lung cancers, showing dose-dependent tumor growth inhibition researchgate.netnih.gov. For example, at a dose of 1 mg/kg, OBI-999 showed tumor growth inhibition rates of 77% in breast cancer, 89% in gastric cancer, and 68% in lung cancer models researchgate.net.

Monoclonal antibodies against this compound have also been investigated for their ability to block this compound-mediated effects and induce cell cytotoxicity nih.govgoogle.com. Studies have shown that anti-Globo-H antibodies can compete and inhibit anti-Globo-H antibody-mediated cell cytotoxicity in a dose-dependent manner google.com. Reducing the display of this compound on the surface of breast adenocarcinoma cells using a monoclonal antibody antagonist decreased their susceptibility to a cytotoxic variant of RNase 1 nih.gov.

The interaction between human ribonuclease 1 (RNase 1) and this compound has also been explored nih.govacs.org. RNase 1, a human secretory enzyme, has shown affinity for this compound, suggesting a potential mechanism for innate resistance to cancer nih.govacs.org. Reducing cell-surface this compound has been shown to affect RNase-mediated cytotoxicity nih.govresearchgate.net.

Strategies targeting lectin-glycan interactions may provide a novel approach to impacting cancer progression tandfonline.comresearchgate.net. While research into fucolectins and their potential in cancer therapeutics is relatively nascent, targeting glycan-lectin interactions is a strategy that complements approaches aimed at blocking mechanisms cancer cells exploit to evade immunity tandfonline.comacs.org.

Preclinical Data on OBI-999 Tumor Growth Inhibition

Cancer TypeOBI-999 Dose (1 mg/kg)Tumor Growth InhibitionSource
Breast1 mg/kg77% researchgate.net
Gastric1 mg/kg89% researchgate.net
Lung1 mg/kg68% researchgate.net

Diagnostic and Prognostic Research Methodologies

Globo H Expression as a Biomarker

The expression level of Globo-H in tumor tissue has been investigated as a potential biomarker for various cancers.

Development and Validation of Immunohistochemical (IHC) Assays for Tumor Specimen Analysis (e.g., H-score System)

Immunohistochemistry (IHC) is a widely used technique for assessing protein and carbohydrate antigen expression in tissue samples. The development and validation of IHC assays for this compound expression in formalin-fixed, paraffin-embedded (FFPE) tumor specimens are fundamental for its evaluation as a biomarker. These assays typically utilize anti-Globo-H monoclonal antibodies, such as VK9, to detect the antigen in tissue sections. aacrjournals.orgthermofisher.com

Quantification of this compound expression by IHC often employs scoring systems like the H-score. The H-score takes into account both the intensity of staining and the percentage of positive tumor cells. It is calculated using the formula: H-score = (% of weak intensity × 1) + (% of moderate intensity × 2) + (% of strong intensity × 3), resulting in a score ranging from 0 to 300. aacrjournals.orgtandfonline.comnih.gov This system allows for a semi-quantitative assessment of this compound expression levels within a tumor sample. Validated IHC assays using the H-score system have been employed in studies to determine the prevalence of this compound expression in different cancer types and to correlate expression levels with clinical parameters. aacrjournals.orgnih.gov For instance, a validated IHC assay using the VK9 antibody was used to analyze this compound expression in over 500 specimens across seven cancer types, with results presented using the H-score system. aacrjournals.org

Preclinical Correlation with Clinical Parameters and Outcomes in Various Cancers

Numerous preclinical and clinical studies have investigated the correlation between this compound expression levels and clinical parameters and outcomes in various cancers. Elevated this compound expression has been frequently associated with aggressive tumor behavior and poorer prognosis in several cancer types.

Studies in gastric cancer have shown that this compound expression (H-score ≥ 20) was significantly associated with poor disease-specific survival (DSS) and invasiveness in analyzed samples. nih.gov In poorly differentiated gastric tumors, it was also associated with shorter DSS and OS. nih.gov

The prevalence and median H-scores of this compound expression have been documented across various cancer types using validated IHC assays. aacrjournals.org

Cancer TypePrevalence (H-score ≥ 1)Median H-scorePrevalence (H-score ≥ 100)
Pancreatic Cancer76.4%90.050%
Esophageal Cancer--17.2%
Gastric Cancer58.9% nih.gov-24.7%
Breast Cancer58.8% nih.gov-13%
Lung Cancer38.6% (Stage I NSCLC) nih.gov-10.4%
Colorectal Cancer50.7% nih.gov-16%
Liver Cancer17.1%0.00%
Gallbladder Cancer86% e-century.usnih.gov--
ICC41% nih.govnih.gov--

Note: Data compiled from various sources with potentially different study populations and methodologies. Prevalence data for H-score ≥ 100 is based on a specific study using a particular cutoff. aacrjournals.org

Detection and Quantification of Anti-Globo H Antibodies

Beyond detecting this compound expression in tumors, research also focuses on the humoral immune response to this antigen, specifically the presence and levels of anti-Globo-H antibodies in patient serum or plasma.

Application of Glycan Microarray Technology for Quantitative Antibody Analysis

Glycan microarray technology is a powerful tool for analyzing antibody interactions with carbohydrate antigens like this compound. nih.govpnas.orgnih.govnih.govgoogle.com This technology involves immobilizing synthetic this compound and its related structures on a solid surface, such as a glass slide, in an array format. Patient serum or plasma is then incubated with the microarray, allowing anti-Globo-H antibodies to bind to the immobilized glycans. nih.govpnas.orgnih.govnih.govd-nb.info Bound antibodies are subsequently detected using fluorescently labeled secondary antibodies, and the fluorescence intensity is quantified. nih.govpnas.orgnih.govd-nb.info

Glycan microarrays enable the quantitative analysis of antibody levels and can provide insights into antibody specificity towards this compound and its truncated structures. nih.govpnas.orgnih.govnih.gov Studies have shown that glycan microarrays can detect significantly higher levels of anti-Globo-H antibodies in the plasma or serum of cancer patients compared to healthy donors, suggesting their potential for diagnostic applications. pnas.orgnih.govnih.govd-nb.infod-nb.infosigmaaldrich.com This method requires minimal amounts of sample and antigen, offering high sensitivity. pnas.orgnih.govnih.govsigmaaldrich.com

Comparative Analysis with Conventional Immunological Assays (e.g., ELISA)

Glycan microarray technology has been compared with conventional immunological assays like Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of anti-Globo-H antibodies. pnas.orgnih.govsigmaaldrich.comnih.gov Studies have indicated that glycan microarrays can be more sensitive than traditional ELISA methods, requiring significantly smaller amounts of materials and offering a wider dynamic range for quantitative analysis. pnas.orgnih.govnih.govsigmaaldrich.com One study reported that the glycan microarray method was five orders of magnitude more sensitive than ELISA for detecting anti-Globo-H antibodies. pnas.orgnih.govsigmaaldrich.com

While both methods can detect anti-glycan antibodies and differentiate between groups (e.g., cancer patients vs. healthy controls), differences in antibody/antigen ratios and potential for promiscuous binding exist between array-based methods and ELISA. nih.gov Glycan microarrays, by presenting multiple glycan structures simultaneously, can also provide a more comprehensive profile of a patient's anti-glycan antibody repertoire. nih.govpnas.orgnih.govgoogle.com

Research on Globo H as a Potential Theranostic Marker

The research into this compound as a potential theranostic marker explores its dual role as both a diagnostic/prognostic indicator and a therapeutic target. The overexpression of this compound on cancer cells makes it an attractive candidate for targeted therapies, such as antibody-drug conjugates or vaccines. tandfonline.comnih.govnih.govacs.orgascopubs.org

Studies investigating this compound's theranostic potential aim to correlate its expression levels with the likelihood of response to this compound targeted therapies and to monitor treatment efficacy by assessing changes in this compound expression or anti-Globo-H antibody levels. For instance, preclinical studies have demonstrated the efficacy of this compound targeted therapy using a monoclonal antibody against this compound in a rat model of ICC, suggesting its potential as a theranostic marker in this cancer type. nih.govnih.gov

Research also explores the relationship between the humoral immune response generated by this compound targeted vaccines and clinical outcomes. tandfonline.comnih.govacs.orgbmj.com Studies have evaluated the correlation between anti-Globo-H antibody titer levels and progression-free survival in patients receiving this compound targeted vaccines. bmj.com The development of companion diagnostic assays to identify patients most likely to benefit from this compound targeted therapies based on their this compound expression status is an active area of research. aacrjournals.orggoogle.com

Future Directions and Emerging Research Avenues for Globo H

Elucidating Underexplored Molecular Interaction Networks

Despite its identification as a significant TACA, the complete spectrum of molecular interactions involving Globo H remains an active area of investigation. Current research indicates that Globo H is not merely a cell surface marker but actively participates in cellular processes through interactions with other molecules. For instance, studies have suggested potential interactions among Globo H, caveolin-1 (B1176169), and HER2 in gastric cancer cells, which may contribute to tumor promotion signaling. nih.gove-century.us Globo-series glycosphingolipids, including Globo H, have been shown to form complexes in membrane lipid rafts with proteins such as caveolin-1 (CAV1) and focal adhesion kinase (FAK), which then interact with AKT and receptor-interacting protein kinase (RIP), respectively. pnas.org Disruption of this complex has been shown to induce apoptosis in breast cancer cells. pnas.org

Further research is needed to comprehensively map the molecular interaction networks involving Globo H. This includes identifying novel protein or lipid binding partners and understanding how these interactions influence downstream signaling pathways critical for cancer cell survival, proliferation, migration, and immune evasion. pnas.orgpatsnap.comaacrjournals.orgtandfonline.com Techniques such as co-immunoprecipitation, mass spectrometry, and advanced imaging can be employed to identify these interaction partners. nih.gov Elucidating these networks will provide a deeper understanding of Globo H's functional roles in tumorigenesis and may reveal new targets for therapeutic intervention. The concept of differential network mapping is emerging as a standard approach to interrogate previously underexplored interaction spaces, which can be applied to Globo H to understand how its interactions change in different cancer types and stages. embopress.org

Investigating Novel Therapeutic Modalities and Combination Strategies

The selective overexpression of Globo H in cancer cells makes it an attractive target for various therapeutic modalities. nih.govcarislifesciences.compatsnap.com While Globo H-targeting vaccines, monoclonal antibodies, and antibody-drug conjugates (ADCs) have shown promise and are in various stages of clinical development, the exploration of novel therapeutic approaches and combination strategies is a key future direction. nih.govpatsnap.commdpi.comresearchgate.net

Emerging research avenues include the development of chimeric antigen receptor T (CAR-T) cells targeting Globo H. nih.govresearchgate.netistitutotumori.mi.it This approach aims to redirect the patient's own immune cells to specifically recognize and kill Globo H-expressing cancer cells. Preclinical studies have shown anti-tumor activities of Globo H-targeted CAR-T cells against various cancer types. nih.govresearchgate.net Continued research is needed to optimize CAR-T cell design, improve their efficacy and persistence in the tumor microenvironment, and manage potential off-target effects.

Combination strategies involving Globo H-targeted therapies and other treatment modalities are also being actively investigated. Combining Globo H inhibitors or antibodies with immune checkpoint inhibitors, for example, could potentially enhance the anti-tumor immune response by simultaneously targeting cancer cells and unleashing the power of the immune system. patsnap.comtandfonline.com Similarly, combining Globo H-targeted agents with traditional chemotherapy or radiation therapy may improve outcomes by hitting cancer cells through multiple mechanisms. patsnap.com

Examples of therapeutic modalities targeting Globo H currently under investigation include:

Therapeutic ModalityDescriptionDevelopment Stage (Examples)
Cancer VaccinesAim to stimulate an immune response against Globo H.Phase III (OBI-822), Phase I/II (OBI-833) nih.govmdpi.comcreative-biolabs.comnih.govgoogle.com
Monoclonal AntibodiesDirectly target Globo H on cancer cell surface.Preclinical/Clinical (e.g., OBI-888, although further development is not planned for OBI-888 as a single agent) nih.govnih.govspringermedizin.de
Antibody-Drug Conjugates (ADCs)Deliver cytotoxic payloads specifically to Globo H-expressing cells.Phase 1/2 (OBI-999) nih.govcarislifesciences.comresearchgate.net
CAR-T CellsGenetically engineered T cells to target Globo H.Preclinical nih.govresearchgate.netistitutotumori.mi.it

Future research will focus on identifying the most effective combinations, understanding the underlying mechanisms of synergy, and conducting clinical trials to evaluate their safety and efficacy in different cancer types.

Advancements in Glycoengineering for Targeted Modulation of Globo H Expression

Glycoengineering, the manipulation of cellular glycosylation processes, holds significant promise for targeted modulation of Globo H expression. Since Globo H is a glycosphingolipid synthesized through specific enzymatic pathways involving enzymes like β1,3-galactosyltransferase V (β3GalT5), fucosyltransferase (FUT) 1, and FUT2, targeting these enzymes or pathways could potentially alter Globo H levels on cancer cells. nih.gove-century.uspnas.org

Advancements in glycoengineering techniques could allow for the precise control of Globo H synthesis or presentation on the cell surface. This could involve developing inhibitors or activators of key glycosyltransferases involved in Globo H biosynthesis. Alternatively, glycoengineering could be used to modify the glycocalyx of cancer cells in a way that enhances the accessibility of Globo H to targeted therapies or the immune system.

Research is also exploring the use of metabolic glycoengineering to incorporate modified sugars into the Globo H structure, potentially creating neoantigens that can be targeted by novel immunotherapies or making cancer cells more susceptible to killing by existing agents. nih.gov While still in early stages regarding Globo H specifically, glycoengineering represents a powerful tool to manipulate the tumor cell surface for therapeutic benefit. The development of robust enzymes for glycoengineering therapeutic antibodies also highlights the broader impact of this field on glycan-targeted therapies. researchgate.net

Role of Globo H in Microenvironmental Remodeling and Cellular Cross-Talk

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and extracellular matrix components, all engaging in intricate cross-talk that influences tumor progression and response to therapy. researchgate.net Emerging evidence suggests that Globo H plays a significant role in shaping the TME and mediating cellular interactions within it.

Globo H has been implicated in protecting tumor cells from apoptosis, suppressing T cell activity, and promoting angiogenesis within the TME. nih.gove-century.usnih.govaacrjournals.orgtandfonline.com Globo H ceramide (GHCer), the ceramide form of Globo H, can be shed from tumor cells into the microenvironment, where it may act as an immune checkpoint and an angiogenic factor. nih.govresearchgate.net Studies have shown that GHCer can enhance tumor growth and upregulate the expression of erlotinib-resistant cytokines like IL-8 in lung cancer cells. aacrjournals.orgtandfonline.com

Future research needs to delve deeper into the mechanisms by which Globo H influences different components of the TME. This includes understanding how shed Globo H interacts with immune cells, such as T cells, NK cells, and macrophages, and how it affects their function. nih.govaacrjournals.orgresearchgate.net Investigating the role of Globo H in promoting angiogenesis, potentially through interactions with endothelial cells, is also crucial. nih.gove-century.usaacrjournals.orgresearchgate.net Furthermore, exploring the cross-talk between Globo H-expressing cancer cells and stromal cells, such as fibroblasts and mesenchymal stem cells, could reveal novel pathways that contribute to tumor growth and metastasis. istitutotumori.mi.it Understanding these complex interactions will be vital for developing therapies that not only target cancer cells but also modulate the TME to enhance anti-tumor immunity and overcome resistance mechanisms.

Refinement of Diagnostic and Prognostic Biomarker Utility

Globo H's differential expression in cancer compared to normal tissues has established its potential as a diagnostic and prognostic biomarker. nih.govcarislifesciences.come-century.usnih.gov High Globo H expression has been correlated with poor prognosis in various cancers, including intrahepatic cholangiocarcinoma and gallbladder cancer. nih.gove-century.usnih.gov However, further refinement of its utility as a biomarker is necessary.

Future research should focus on developing highly sensitive and specific assays for detecting Globo H in various biological samples, including tissue, serum, and circulating tumor cells or exosomes. nih.govresearchgate.netgoogle.compnas.org While immunohistochemistry (IHC) is commonly used to assess Globo H expression in tissue samples, the development of standardized and validated quantitative methods is important for consistent and reproducible results. nih.govresearchgate.netgoogle.com

Investigating the correlation between Globo H expression levels and response to specific therapies, particularly Globo H-targeted agents and immunotherapies, is crucial for identifying patient populations most likely to benefit from these treatments. nih.govgoogle.com Combining Globo H assessment with other established or emerging biomarkers may also improve the accuracy of diagnosis, prognosis, and treatment response prediction. google.com Research into the dynamic changes in Globo H expression during disease progression and in response to therapy could provide valuable insights for monitoring treatment effectiveness and detecting recurrence. nih.govgoogle.com The potential of Globo H in precursor lesions also warrants further investigation for early diagnosis. nih.govresearchgate.net

Interactive Data Table: Correlation of High Globo H Expression with Prognosis in Selected Cancers

Cancer TypeCorrelation with PrognosisHazard Ratio (95% CI)p-valueSource
Intrahepatic CholangiocarcinomaShorter Relapse-Free Survival1.66 (1.08–2.36)0.02 nih.gov
Intrahepatic CholangiocarcinomaShorter Overall SurvivalNot specified0.002 nih.gov
Gallbladder CancerShorter Disease-Free Survival2.290.008 e-century.usnih.gov
Gallbladder CancerShorter Overall Survival2.320.001 e-century.usnih.gov
Gastric CancerWorse Overall SurvivalNot specifiedSignificant nih.gove-century.us

Note: Hazard Ratios and p-values may vary across different studies and patient cohorts.

Further large-scale, prospective studies are needed to validate the prognostic and predictive value of Globo H in diverse cancer types and clinical settings.

Q & A

Basic Research Questions

Q. How can researchers systematically retrieve literature related to globo-H while minimizing selection bias?

  • Methodology : Use advanced search operators in Google Scholar (intitle:, author:, source:) to target peer-reviewed articles, patents, and technical reports. Combine Boolean operators (e.g., This compound AND "synthesis pathway" NOT commercial) to refine results . For reproducibility, document search strings and inclusion/exclusion criteria using frameworks like PRISMA .

Q. What frameworks are effective for formulating research questions about this compound's biological mechanisms?

  • Methodology : Apply the PICO framework (Population: cell lines/organisms; Intervention: this compound exposure; Comparison: control groups; Outcome: biomarkers) to define scope. Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For hypothesis generation, analyze gaps in existing glycomics studies (e.g., incomplete structural characterization in [Author et al., 2023]) .

Q. How should preliminary experiments be designed to validate this compound's activity in vitro?

  • Methodology : Use pre-experimental designs (one-shot case study) with triplicate assays to establish baseline activity. Control for confounding variables (e.g., temperature, pH) using factorial design principles. Include negative controls (e.g., scrambled glycans) and validate results via mass spectrometry .

Advanced Research Questions

Q. How can contradictory findings about this compound's role in cancer progression be resolved methodologically?

  • Methodology : Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). For experimental reconciliation:

  • Use isogenic cell lines to isolate glycan-specific effects.
  • Apply time-course experiments to track dynamic expression patterns.
  • Perform multivariate regression to distinguish confounding factors (e.g., co-expressed antigens) .

Q. What experimental designs optimize the study of multi-variable interactions influencing this compound biosynthesis?

  • Methodology : Implement a full factorial design (2^k^ factors) to test enzyme concentrations (e.g., FUT1, B3GALT5), pH, and substrate availability. Use ANOVA to identify significant interactions (p<0.05 with Bonferroni correction). For high-throughput screening, apply response surface methodology (RSM) .

Q. How can cross-disciplinary approaches (e.g., computational glycobiology) enhance this compound research?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model this compound’s conformational changes in lipid bilayers using GROMACS. Validate with cryo-EM data .
  • Machine Learning : Train classifiers on glycan microarray datasets to predict binding affinities. Use SHAP values to interpret feature importance .
  • Multi-omics Integration : Correlate transcriptomic (RNA-seq) and glycomic (LC-MS) profiles to identify regulatory networks .

Data Analysis & Validation

Q. What statistical methods are robust for analyzing low-abundance this compound detection in complex matrices?

  • Methodology : Apply Bayesian hierarchical models to account for technical noise in mass spectrometry data. Use receiver operating characteristic (ROC) curves to validate sensitivity/specificity thresholds. For reproducibility, share raw datasets via platforms like GlyTouCan .

Q. How should researchers address ethical challenges in this compound studies involving human tissues?

  • Methodology : Follow IRB protocols for informed consent and anonymization. Use pseudonymization for biobank samples. For in vivo models, adhere to ARRIVE 2.0 guidelines for experimental transparency .

Tables for Methodological Reference

Research Stage Recommended Tools Key Metrics
Literature ReviewGoogle Scholar, PRISMAI² statistic, citation networks
Experimental DesignFactorial Design, RSMEffect size (Cohen’s d), power analysis
Data ValidationBayesian models, ROC analysisAUC ≥0.85, FDR <5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.